

# Spectroscopic Analysis: A Comparative Guide to 2-Amino-5-bromophenol and Its Analogs

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## Compound of Interest

Compound Name: *5-Bromo-2-nitrophenol*

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For researchers, scientists, and drug development professionals, the precise identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for 2-amino-5-bromophenol, alongside two structurally related compounds: 2-aminophenol and 2-amino-5-chlorophenol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a valuable resource for distinguishing between these closely related molecules.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-amino-5-bromophenol and its selected analogs. These values provide a quantitative basis for comparison and identification.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
2-Amino-5-bromophenol	CD <sub>3</sub> CN	7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H)[1]
2-Aminophenol	DMSO-d <sub>6</sub>	8.98 (s, 1H), 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H)[2]
2-Amino-5-chlorophenol	DMSO-d <sub>6</sub>	~9.5 (s, 1H, OH), ~6.8-7.2 (m, 3H, Ar-H), ~5.0 (s, 2H, NH <sub>2</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
2-Amino-5-bromophenol	-	Data not available
2-Aminophenol	DMSO-d <sub>6</sub>	144.51, 137.07, 120.16, 117.16, 115.13, 115.05[2]
2-Amino-5-chlorophenol	-	Data not available

Table 3: IR Spectroscopic Data

Compound	Sample Prep	Key Absorptions (cm <sup>-1</sup> )
2-Amino-5-bromophenol	KBr	3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877[1]
2-Aminophenol	-	Characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching and bending.
2-Amino-5-chlorophenol	-	Similar to 2-aminophenol with additional C-Cl stretching vibrations.

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	Molecular Ion (m/z)	Key Fragmentation Peaks
2-Amino-5-bromophenol	LRESIMS (ESI+)	188/190 (M+H) <sup>+</sup> [1]	Further fragmentation data not available.
2-Aminophenol	-	109	Data not available
2-Amino-5-chlorophenol	-	143/145	Data not available

Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λmax (nm)
2-Amino-5-bromophenol	-	Data not available
2-Aminophenol	Water	281[3]
2-Amino-5-chlorophenol	-	Data not available

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols are based on standard laboratory practices.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, CD<sub>3</sub>CN) at a concentration of approximately 5-10 mg/0.5 mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

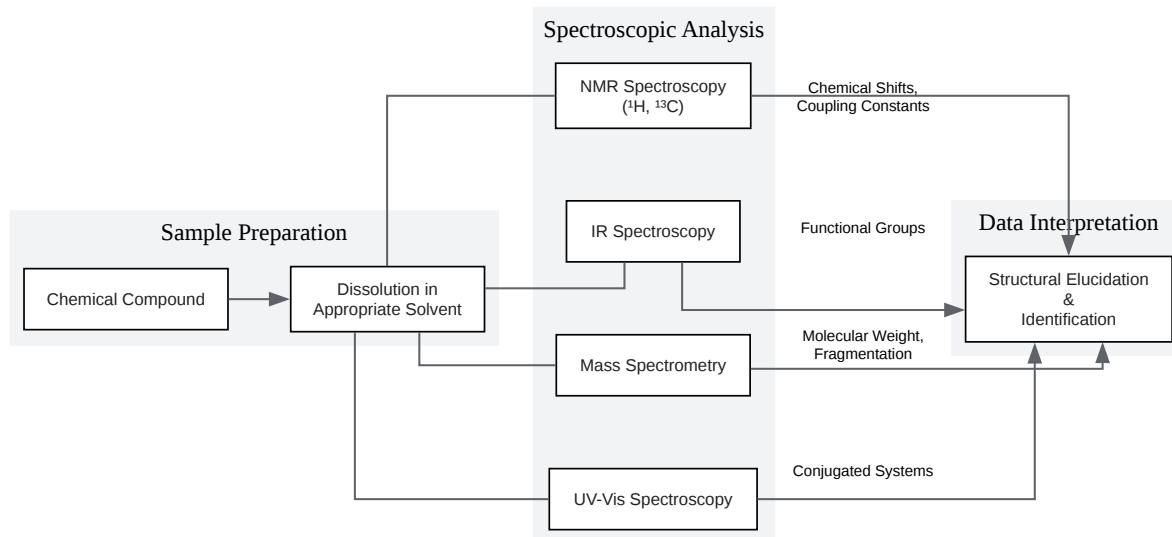
**Infrared (IR) Spectroscopy:** IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

**Mass Spectrometry (MS):** Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS. The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments.

**Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) to a concentration that gives an absorbance reading between 0.1 and 1. The spectrum is scanned over a wavelength range of approximately 200-800 nm, and the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.



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